molecular formula C19H21N7O2 B1194575 Guanylpirenzepine

Guanylpirenzepine

Cat. No.: B1194575
M. Wt: 379.4 g/mol
InChI Key: YGBQWISDDSXPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanylpirenzepine is a synthetic organic compound known for its pharmacological properties, particularly as a muscarinic receptor antagonist. It is a derivative of pirenzepine, which is used to treat peptic ulcers by inhibiting gastric secretion. This compound has been studied for its ability to distinguish between different subtypes of muscarinic receptors, making it valuable in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanylpirenzepine typically involves the modification of pirenzepineThe reaction conditions often involve the use of guanylating agents such as cyanamide or guanidine derivatives under controlled temperatures and pH levels to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the efficiency of the guanylation reaction. Purification steps such as crystallization or chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Guanylpirenzepine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the guanyl group or other functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound analogs .

Scientific Research Applications

Guanylpirenzepine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving muscarinic receptor ligands.

    Biology: Its ability to selectively bind to muscarinic receptors makes it useful in studying receptor subtypes and their physiological roles.

    Medicine: Research into its potential therapeutic applications includes its use in treating gastrointestinal disorders and exploring its effects on the central nervous system.

    Industry: This compound is used in the development of new pharmaceuticals targeting muscarinic receptors

Mechanism of Action

Guanylpirenzepine exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses such as gastric secretion and neuronal signaling. The compound’s selective binding properties make it a valuable tool for dissecting the roles of different muscarinic receptor subtypes in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanylpirenzepine is unique due to its selective binding to specific muscarinic receptor subtypes, particularly M1 and M4. This selectivity allows for more targeted studies and potential therapeutic applications with fewer side effects compared to non-selective antagonists like atropine .

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide

InChI

InChI=1S/C19H21N7O2/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26/h1-7H,8-12H2,(H3,20,21)(H,23,28)

InChI Key

YGBQWISDDSXPRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N

Synonyms

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine

Origin of Product

United States

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